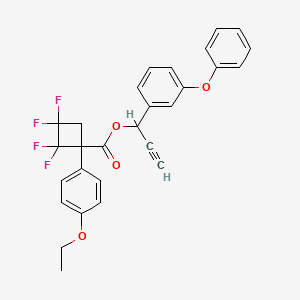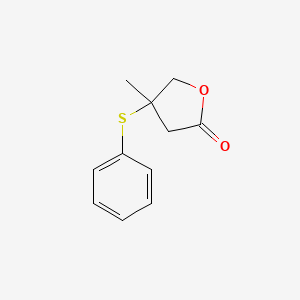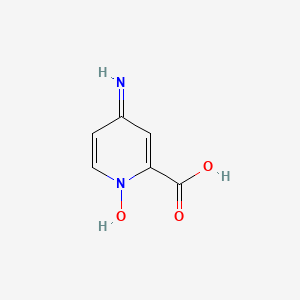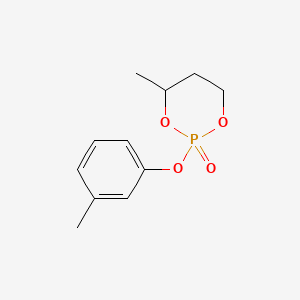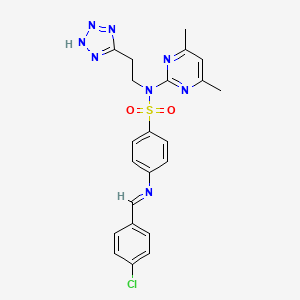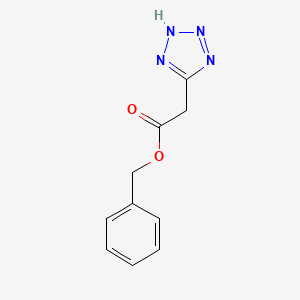
Benzyl tetrazolacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl tetrazolacetate is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl tetrazolacetate typically involves the reaction of benzyl azide with ethyl acetoacetate under controlled conditions. This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve complete conversion. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl tetrazolacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound hydride, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Benzyl tetrazolacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of benzyl tetrazolacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can act as a bioisosteric replacement for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tetrazole: The parent compound of benzyl tetrazolacetate, known for its stability and high nitrogen content.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, used in medicinal chemistry as bioisosteres.
Benzyl Derivatives: Compounds containing the benzyl group, which can undergo similar chemical reactions and have comparable applications.
Uniqueness of this compound: this compound stands out due to its unique combination of the benzyl group and the tetrazole ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Additionally, the compound’s ability to act as a bioisosteric replacement for carboxylic acids further enhances its potential in drug design and medicinal chemistry.
Propiedades
Número CAS |
76812-76-5 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
benzyl 2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C10H10N4O2/c15-10(6-9-11-13-14-12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13,14) |
Clave InChI |
HNCBJWDNALUKBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
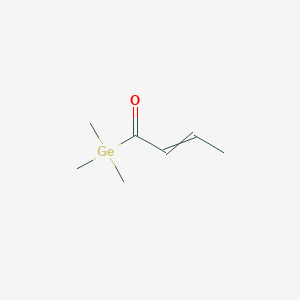

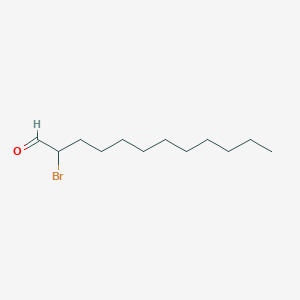
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

